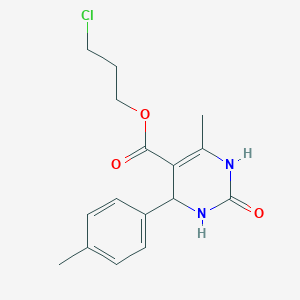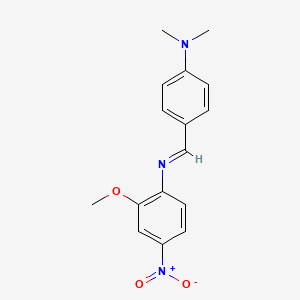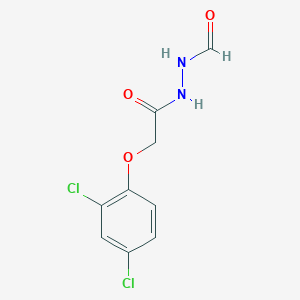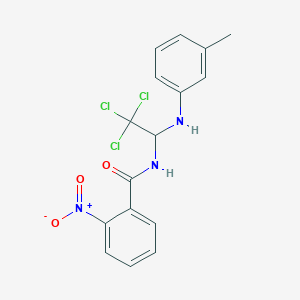![molecular formula C18H19ClO B11706588 4-[1-(3-Chlorophenyl)cyclohexyl]phenol CAS No. 41768-92-7](/img/structure/B11706588.png)
4-[1-(3-Chlorophenyl)cyclohexyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(3-Chlorophenyl)cyclohexyl]phenol is an organic compound that features a cyclohexyl ring substituted with a 3-chlorophenyl group and a phenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-Chlorophenyl)cyclohexyl]phenol typically involves the following steps:
Formation of the cyclohexyl ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 3-chlorophenyl group: This step often involves a Friedel-Crafts alkylation reaction where a chlorobenzene derivative is reacted with the cyclohexyl ring in the presence of a Lewis acid catalyst.
Attachment of the phenol group: This can be done through a nucleophilic substitution reaction where a phenol derivative is introduced to the cyclohexyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic hydrogenation: To form the cyclohexyl ring.
Friedel-Crafts alkylation:
Nucleophilic substitution: For attaching the phenol group.
Analyse Chemischer Reaktionen
Types of Reactions
4-[1-(3-Chlorophenyl)cyclohexyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chlorophenyl group can be reduced to form the corresponding cyclohexyl derivative.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-[1-(3-Chlorophenyl)cyclohexyl]phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[1-(3-Chlorophenyl)cyclohexyl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins in biological systems.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[1-(4-Chlorophenyl)cyclohexyl]phenol: Similar structure but with the chlorine atom in the para position.
4-[1-(3-Bromophenyl)cyclohexyl]phenol: Similar structure but with a bromine atom instead of chlorine.
4-[1-(3-Methylphenyl)cyclohexyl]phenol: Similar structure but with a methyl group instead of chlorine.
Uniqueness
4-[1-(3-Chlorophenyl)cyclohexyl]phenol is unique due to the specific positioning of the chlorine atom, which can influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
41768-92-7 |
|---|---|
Molekularformel |
C18H19ClO |
Molekulargewicht |
286.8 g/mol |
IUPAC-Name |
4-[1-(3-chlorophenyl)cyclohexyl]phenol |
InChI |
InChI=1S/C18H19ClO/c19-16-6-4-5-15(13-16)18(11-2-1-3-12-18)14-7-9-17(20)10-8-14/h4-10,13,20H,1-3,11-12H2 |
InChI-Schlüssel |
PZOKCWMXRLAGTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)O)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(4-butoxyphenyl)carbonyl]-4'-methoxybiphenyl-4-carbohydrazide](/img/structure/B11706523.png)
![N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide](/img/structure/B11706525.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11706531.png)


![3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B11706554.png)

![1-methyl-4-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B11706559.png)
![3-nitro-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B11706567.png)



